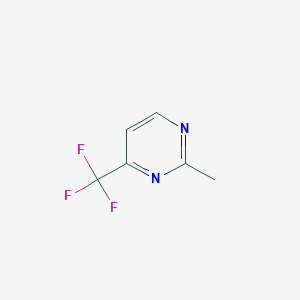

2-Methyl-4-(trifluoromethyl)pyrimidine

Overview

Description

2-Methyl-4-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C6H5F3N2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. The trifluoromethyl group (-CF3) attached to the pyrimidine ring imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the reaction of 2-methylpyrimidine with trifluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The pyrimidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Methyl-4-(trifluoromethyl)pyrimidine serves as a vital building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and stability of the resulting compounds, making it particularly valuable in the development of pharmaceuticals and agrochemicals. The compound is instrumental in synthesizing various derivatives that exhibit significant biological activities .

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. The trifluoromethyl group imparts increased chemical stability and efficacy to these agricultural products, thereby improving their performance against pests .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit specific enzymes associated with inflammatory processes, such as COX-2, demonstrating promising anti-inflammatory effects . Furthermore, its derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential as a therapeutic agent .

Pharmacological Research

Ongoing research explores the use of this compound as a pharmacophore in drug design. Its ability to interact with molecular targets such as enzymes or receptors makes it a candidate for developing drugs targeting specific diseases . The compound's unique structural features allow for modifications that can enhance its biological activity.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in producing specialty chemicals, including polymers and coatings. Its unique properties make it suitable for applications requiring high chemical stability and performance under various conditions .

Electronic Materials

The compound also finds applications in the synthesis of electronic materials. Its stability and high boiling point make it an ideal candidate for creating materials used in electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy as a drug candidate. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a chlorine atom instead of a methyl group.

2-Fluoro-4-(trifluoromethyl)pyrimidine: Contains a fluorine atom in place of the methyl group.

2-Hydrazino-4-(trifluoromethyl)pyrimidine: Features a hydrazino group instead of the methyl group.

Uniqueness: 2-Methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its reactivity and properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and biological activity compared to its analogs .

Biological Activity

2-Methyl-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.

The compound's molecular formula is with a molecular weight of 206.12 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

1. Anti-Inflammatory Activity

Research indicates that this compound derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds derived from this structure effectively inhibited pro-inflammatory cytokines and proteins by blocking NF-κB and AP-1 mediated gene expression in Jurkat T cells.

Case Study:

In a rat model of acute formalin paw edema, the compound showed superior efficacy compared to standard anti-inflammatory drugs like indomethacin, suggesting its potential for treating inflammatory conditions.

| Compound | Inhibition (%) at 4h | Reference |

|---|---|---|

| This compound | 43.17% | |

| Indomethacin | 47.72% |

2. Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines.

Research Findings:

- Compounds structurally related to this pyrimidine demonstrated IC50 values as low as 15.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

- Structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine ring significantly influence anticancer efficacy, with certain substitutions enhancing activity against specific cancer types .

Table: Anticancer Efficacy of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

| Compound C | A549 | 0.0227 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Findings:

- Compounds derived from this structure exhibited significant antibacterial activity against E. coli and S. aureus, with some derivatives showing bacteriostatic effects .

- The presence of specific substituents on the pyrimidine ring was found to enhance antimicrobial efficacy, demonstrating a clear link between chemical structure and biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activities. Modifications to the pyrimidine core can lead to significant changes in potency and selectivity.

Key Observations:

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-10-3-2-5(11-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMBMBOULDNRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435578 | |

| Record name | 2-methyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-18-6 | |

| Record name | 2-methyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.